Gabosine D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gabosine D is a natural product found in Streptomyces with data available.

科学的研究の応用

Synthesis of Gabosine D

The synthesis of this compound has been approached through various methodologies, often involving complex organic reactions. Notably, a common synthetic route involves the use of allyl sulfide derived from (–)-quinic acid as a precursor. This method allows for the introduction of stereochemical features critical for biological activity.

Table 1: Synthetic Routes for this compound

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology. Research has demonstrated its effectiveness against various cancer cell lines and its ability to inhibit specific enzymes.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of cancer cells, particularly in lung adenocarcinoma models. The compound's ability to synergistically enhance the effects of other anticancer agents has been noted.

- Case Study : In a study involving A549 human lung adenocarcinoma cells, this compound exhibited an optimum synergistic effect when combined with other therapeutic agents, leading to significant reductions in cell viability .

Enzyme Inhibition

Research indicates that this compound can inhibit glutathione S-transferase M1, an enzyme implicated in drug metabolism and resistance.

- Case Study : A study demonstrated that lead derivatives of this compound effectively inhibited glutathione S-transferase M1 activity, suggesting potential applications in overcoming drug resistance in cancer therapy .

Therapeutic Potential

The unique properties of this compound position it as a candidate for further development in drug formulation and therapeutic interventions.

Antibiotic Properties

Gabosines have been explored for their antimicrobial properties, with some studies indicating effectiveness against certain bacterial strains. This aspect opens avenues for developing new antibiotics based on this compound derivatives.

化学反応の分析

Wittig Olefination and Ring-Closing Metathesis (RCM)

While Gabosine D’s synthesis in does not detail these steps explicitly, related gabosine syntheses (e.g., gabosine A) employ:

-

Wittig olefination : To introduce terminal alkenes for subsequent cyclization.

-

RCM with Grubbs II Catalyst : Forms the cyclohexene core.

Selective Deprotection and Oxidation

-

Acetonide removal : Acidic hydrolysis (e.g., TFA/H₂O in methanol) cleaves protecting groups to expose hydroxyls .

-

Oxidation : Allylic alcohols in intermediates are oxidized to ketones using Dess–Martin periodinane (DMP) .

Stereochemical Control

Syntheses emphasize regioselective reactions to manage this compound’s stereochemistry:

-

Chemoselective additions : Nozaki–Hiyama–Takai–Kishi (NHTK) reactions target specific aldehydes without disturbing hemiacetals .

-

Diastereomer separation : Chromatography resolves anti/syn adducts (e.g., 10a and 10b in a 2.5:1 ratio) .

Reaction Data Table

Critical Analysis of Pathways

-

Efficiency : The aldol cyclization strategy minimizes protection/deprotection steps compared to classical routes .

-

Limitations : Low yields in oxidative degradation (e.g., NaIO₄-mediated cleavage at 52–65%) highlight challenges in scalability .

This synthesis framework, leveraging carbohydrate precursors and stereoselective transformations, underscores this compound’s role as a scaffold for bioactive molecule development. For extended mechanistic details, consult primary sources .

特性

分子式 |

C9H12O6 |

|---|---|

分子量 |

216.19 g/mol |

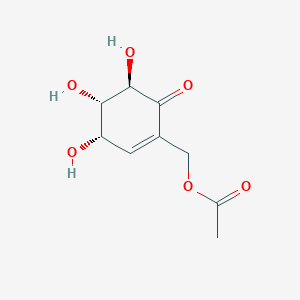

IUPAC名 |

[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |

InChI |

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |

InChIキー |

QNDBYGBRMNCSJX-XVYDVKMFSA-N |

異性体SMILES |

CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |

正規SMILES |

CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

同義語 |

gabosine D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。